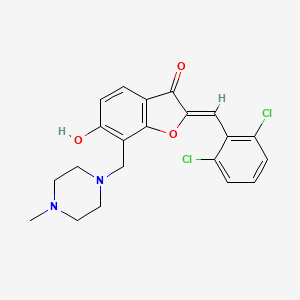
(Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H20Cl2N2O3 and its molecular weight is 419.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of 2,6-dichlorobenzaldehyde with 6-hydroxy-7-(4-methylpiperazin-1-yl)methylbenzofuran-3(2H)-one. The synthetic route typically involves the use of solvents such as ethanol and catalysts to facilitate the reaction.
Antimicrobial Activity
Benzofuran derivatives have been shown to exhibit significant antimicrobial properties. Studies indicate that compounds similar to this compound possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 mg/mL to 1 mg/mL, comparable to standard antimicrobial agents .
Anti-inflammatory Activity
Research has demonstrated that benzofuran derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Compounds exhibiting structural similarities to this compound have shown significant reductions in inflammatory markers such as interleukin-1 beta (IL-1β). For instance, certain derivatives achieved up to 86% inhibition in edema within the first hour of administration .
Anticancer Potential
The compound's benzofuran scaffold has been linked to anticancer activity. Various studies have reported that benzofuran derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and the modulation of apoptotic pathways. Specific derivatives have demonstrated cytotoxicity against breast cancer cells with IC50 values in the low micromolar range .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several benzofuran derivatives against Mycobacterium tuberculosis. The results indicated that compounds with hydroxyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts. The most potent derivative showed an MIC of 8 μg/mL against H37Rv strains .
Study 2: Anti-inflammatory Mechanism
In a controlled experiment assessing anti-inflammatory activity, a derivative similar to this compound was administered to animal models. The results revealed a significant decrease in paw edema and a reduction in serum IL-1β levels, supporting its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is closely related to their chemical structure. Key features influencing activity include:
- Hydroxyl Groups : Essential for antibacterial and anticancer activities.
- Substituents on the Benzofuran Ring : Influence COX inhibition and anti-inflammatory effects.
A summary table is provided below:
| Compound Structure | Activity Type | MIC/IC50 Value |
|---|---|---|
| Benzofuran Derivative A | Antibacterial | MIC = 8 μg/mL |
| Benzofuran Derivative B | Anti-inflammatory | IL-1β reduction |
| Benzofuran Derivative C | Anticancer | IC50 = 5 μM |
属性
IUPAC Name |
(2Z)-2-[(2,6-dichlorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-24-7-9-25(10-8-24)12-15-18(26)6-5-13-20(27)19(28-21(13)15)11-14-16(22)3-2-4-17(14)23/h2-6,11,26H,7-10,12H2,1H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWITPJOUFRJML-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)Cl)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC=C4Cl)Cl)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














